Technical Guide: Aminofluoropyridine Derivatives
Technical Guide: Aminofluoropyridine Derivatives
A comprehensive overview of the synthesis, properties, and experimental protocols for key aminofluoropyridine compounds relevant to researchers, scientists, and drug development professionals.
Introduction
This technical guide addresses the chemical compound 3-Amino-5-fluoropyridin-2-ol. Extensive searches for this specific molecule did not yield a registered CAS number or any detailed experimental data. This suggests that 3-Amino-5-fluoropyridin-2-ol is not a readily available or well-documented compound.
However, significant data is available for closely related isomers and structural analogs. This guide will provide an in-depth overview of two such compounds:
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2-Amino-5-fluoropyridin-3-ol (CAS: 1003711-04-3) : A positional isomer of the requested compound.
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3-Amino-5-fluoropyridine (CAS: 210169-05-4) : A structurally related compound with a significant body of available research.
This guide will focus primarily on 3-Amino-5-fluoropyridine due to the greater availability of technical data, including experimental protocols for its synthesis.
Section 1: 2-Amino-5-fluoropyridin-3-ol
A direct positional isomer of the requested compound, 2-Amino-5-fluoropyridin-3-ol, is cataloged with the following identifier:
At present, detailed experimental protocols, quantitative data, and signaling pathway information for this specific isomer are not extensively available in the public domain. It is classified under several chemical categories including amines, alcohols, and fluorinated building blocks.[2]
Section 2: 3-Amino-5-fluoropyridine
3-Amino-5-fluoropyridine is a versatile chemical intermediate with applications in pharmaceutical and agrochemical research.[3] It serves as a crucial building block in the synthesis of various bioactive molecules, including potential anti-cancer and anti-inflammatory drugs.[3]
Data Presentation
The following tables summarize the key quantitative data for 3-Amino-5-fluoropyridine.
Table 1: Chemical and Physical Properties of 3-Amino-5-fluoropyridine
| Property | Value |
| CAS Number | 210169-05-4 |
| Molecular Formula | C₅H₅FN₂ |
| Molecular Weight | 112.11 g/mol |
| Appearance | Light orange to yellow to green powder/crystal[4] |
| Melting Point | 85-89 °C |
| Purity | >97.0% (GC)[4] |
| InChI Key | ZRORIJXOWXYPMO-UHFFFAOYSA-N |
| SMILES String | Nc1cncc(F)c1 |
Table 2: Safety Information for 3-Amino-5-fluoropyridine
| Hazard Statement | Code |
| Toxic if swallowed | H302[5] |
| Causes skin irritation | H315[5] |
| Causes serious eye irritation | H319[5] |
| May cause respiratory irritation | H335[5] |
Experimental Protocols
The synthesis of 3-Amino-5-fluoropyridine can be achieved through various methods. Below are two detailed experimental protocols found in the literature.
Protocol 1: Synthesis from 5-Fluoronicotinamide
This protocol describes the preparation of 5-fluoro-3-aminopyridine from 5-fluoronicotinamide.
Materials:
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Sodium hydroxide (solid)
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Water
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Bromine
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5-Fluoronicotinamide
Procedure:
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Dissolve 32 g of solid sodium hydroxide in 140 ml of water.
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At 8 °C, add 19.2 g of bromine dropwise to the sodium hydroxide solution. Continue mixing for 1 hour to obtain mixed solution 1.
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Add 19 g of 5-fluoronicotinamide dropwise to the mixed solution 1, maintaining the temperature at 25 °C. Stir for 2 hours.
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Heat the reaction mixture to 85 °C and continue the reaction for 2 hours, monitoring completion with thin-layer chromatography (TLC).
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After cooling to room temperature, add 160 ml of sodium hydroxide solution and stir for 30 minutes.
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Filter the mixture to obtain a solid product.
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Dry the solid under vacuum at 50 °C for 2 hours to yield a yellow solid of 5-fluoro-3-aminopyridine.[6]
The reported yield for this method is 87.2%.[6]
Protocol 2: Synthesis via Hydrogenation
This protocol details the synthesis of 3-amino-5-fluoropyridine from 3-amino-2,4,6-tribromo-5-fluoropyridine.
Materials:
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3-amino-2,4,6-tribromo-5-fluoropyridine
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Triethylamine
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5% Palladium on Carbon (Pd-C) catalyst
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Dichloromethane (DCM)
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Water
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Magnesium Sulfate (MgSO₄)
Procedure:
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Prepare a solution of 3-amino-2,4,6-tribromo-5-fluoropyridine (0.9 g, 2.6 mmol), triethylamine (1.1 cm³, 7.9 mmol), 5% Pd-C catalyst (0.1 g), and DCM (15 cm³).
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Hydrogenate the solution in a Parr apparatus for 18 hours.
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Add 20 cm³ of water to the reaction mixture.
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Filter the mixture and extract the aqueous phase with DCM.
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Dry the combined DCM solution with MgSO₄.
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Evaporate the solvent to yield 3-amino-5-fluoropyridine.[6]
The reported purity of the final product is >95%.[6]
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis of aminofluoropyridines, which can be adapted for related compounds.
References
- 1. CAS:1003711-04-3, 2-氨基-5-氟吡啶-3-醇-毕得医药 [bidepharm.com]
- 2. 1003711-04-3|2-Amino-5-fluoropyridin-3-ol|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Amino-5-fluoropyridine | 210169-05-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 3-Amino-5-fluoropyridine, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. 3-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
